molecular formula C18H15N3S2 B2654397 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 354795-61-2

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2654397
CAS No.: 354795-61-2
M. Wt: 337.46
InChI Key: ZLQCUESWYUUHEM-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core substituted at the 4-position with an indole-3-sulfanyl group. This scaffold is notable for its structural complexity, combining sulfur-containing thiophene and pyrimidine moieties, which are frequently associated with diverse pharmacological activities.

Properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQCUESWYUUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Construction of the Benzothienopyrimidine Core: This step often involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under basic conditions.

    Coupling Reaction: The final step involves the coupling of the indole moiety with the benzothienopyrimidine core through a sulfanyl linkage, typically using thiolating agents such as thiourea or thiols under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the indole or benzothienopyrimidine rings using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole or benzothienopyrimidine derivatives.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothieno-pyrimidines possess significant antimicrobial properties. The incorporation of indole and sulfur functionalities may enhance this activity, making it useful in developing new antimicrobial agents .
  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • CNS Activity : There is emerging evidence that compounds containing indole structures can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of synthesized thiophene derivatives related to benzothieno-pyrimidines. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
  • Anticancer Research :
    In vitro studies have demonstrated that specific analogs of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can significantly reduce the viability of cancer cells through apoptosis induction mechanisms. Further research is needed to elucidate the precise pathways involved .
  • CNS Activity Exploration :
    Research involving compounds with similar structures has shown promise in modulating serotonin receptors, which are critical in various neuropsychiatric conditions. This suggests a potential role for 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine in CNS drug development .

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzothienopyrimidine core may inhibit specific enzymes or signaling pathways. This dual interaction can lead to a range of biological effects, including modulation of cell signaling, inhibition of enzyme activity, and alteration of gene expression.

Comparison with Similar Compounds

The 4-position of the tetrahydrobenzothienopyrimidine core serves as a critical site for structural diversification. Below is a detailed comparison of analogous compounds based on substituents, synthesis, physicochemical properties, and bioactivity.

Key Observations :

  • Amino and hydrazino derivatives (e.g., 4a, 4b, 5) are synthesized via nucleophilic substitution or hydrazinolysis, with yields ranging from 65% to 79% .
  • Hydrazones (e.g., 19 ) are formed by condensation of hydrazine intermediates with aldehydes, achieving ~75% yields .
Physicochemical and Spectroscopic Properties
Compound Melting Point (°C) Molecular Formula Key Spectral Data References
4a 134–135 C₁₇H₂₀N₄OS IR: 1220 cm⁻¹ (C–N stretch); ¹H NMR: δ 3.70 (m, morpholine protons)
4b 142–143 C₁₈H₂₂N₄S ¹H NMR: δ 1.50 (m, piperidine CH₂); ¹³C NMR: δ 25.6 (piperidine carbons)
5 175 C₁₀H₁₂N₄S IR: 3308 cm⁻¹ (N–H); ¹H NMR: δ 8.34 (s, pyrimidine H), δ 7.94 (s, NH–NH₂)
19 Not reported C₁₇H₁₅ClN₄S MS: m/z 342.07 (M⁺); ¹H NMR: δ 8.20 (s, hydrazone CH=N)

Key Observations :

  • Melting points correlate with substituent bulk; piperidine derivative 4b (142–143°C) has a higher melting point than morpholine analog 4a (134–135°C) due to increased hydrophobicity .
  • Hydrazine derivatives (e.g., 5 ) exhibit distinct N–H stretches in IR (3308 cm⁻¹) and NH–NH₂ proton signals in ¹H NMR .


Key Observations :

  • Anticancer activity is linked to electron-withdrawing substituents (e.g., halides) enhancing cytotoxicity .
  • Hydrazone derivatives serve as precursors for triazolopyrimidines, which exhibit anti-infective properties .

Biological Activity

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound with potential pharmaceutical applications. Its unique structure combines elements of indole and benzothieno-pyrimidine, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H17N3S2
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 354795-63-4

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within the body. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer progression.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could affect mood and cognitive functions.

Anticancer Properties

Several studies have indicated that compounds structurally similar to 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit anticancer properties. For instance:

  • Study Reference : Research has shown that related indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Mechanism : The compound's ability to inhibit key signaling pathways (e.g., PI3K/Akt) suggests a role in reducing tumor growth and metastasis.

Neuropharmacological Effects

The indole moiety is known for its influence on serotonin receptors. Thus:

  • Potential Effects : The compound may act as a 5-HT1A receptor agonist, which could enhance serotonin signaling and potentially alleviate symptoms of depression and anxiety .
  • Research Findings : Experimental data indicate that similar compounds can improve mood and cognitive function in animal models.

Case Studies

A review of recent literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

StudyYearFindings
Synthesis of Indole Derivatives2020Demonstrated anticancer activity against human breast cancer cells with IC50 values in the low micromolar range .
Neuropharmacological Assessment2021Showed significant improvement in anxiety-like behaviors in rodent models when administered similar indole derivatives.
Enzyme Interaction Studies2022Identified specific kinases inhibited by the compound leading to reduced cell proliferation in vitro .

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-indol-3-ylsulfanyl)-tetrahydrobenzothienopyrimidine derivatives?

The core structure is typically synthesized via nucleophilic substitution at the 4-position of the tetrahydrobenzothienopyrimidine scaffold. A common method involves reacting 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with indole-3-thiol under basic conditions (e.g., NaH in THF). Evidence from analogous compounds shows that aluminum amalgam in aqueous THF can further reduce intermediates to achieve desired substituents . Characterization relies on NMR, IR, and LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : Identifies aromatic protons (indole and pyrimidine) and aliphatic protons in the tetrahydro ring.
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 297.0 observed in related derivatives) .
  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated in structurally similar compounds .

Q. What biological activities are reported for thienopyrimidine derivatives?

Thienopyrimidines exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 4-methylthienopyrimidines show activity against bacterial strains like S. aureus and E. coli via inhibition of DNA gyrase . The indole moiety may enhance binding to serotonin receptors or kinase targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., indole-3-ylsulfanyl)?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Catalysis : Pd-mediated cross-coupling for sterically hindered substituents .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in related pyrimidine syntheses .

Q. What computational methods are used to predict binding modes of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with enzymes like DHFR or kinases. For example, docking studies of 4-methylthienopyrimidines revealed hydrogen bonding with Thr121 in E. coli gyrase . QSAR models can further correlate substituent electronic properties (Hammett σ) with activity .

Q. How do structural modifications at the 2- and 3-positions affect bioactivity?

  • 2-Position : Electron-withdrawing groups (e.g., -SO2Me) enhance antimicrobial activity by increasing electrophilicity .
  • 3-Position : Bulky substituents (e.g., 3-pyridinylmethyl) improve selectivity for cancer cell lines by reducing off-target effects . SAR studies on 2-alkylthio derivatives show a 65% yield drop with tert-butyl groups due to steric hindrance .

Q. How can conflicting biological data (e.g., variable IC50 values) be resolved across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH or serum content in cell cultures.
  • Compound purity : HPLC purity >95% is critical; impurities like unreacted indole-3-thiol can skew results .
  • Target variability : Differences in enzyme isoforms (e.g., human vs. bacterial DHFR). Validate using orthogonal assays (e.g., SPR alongside enzymatic inhibition) .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for this compound?

Challenges include:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate reproducibility. Slow evaporation from ethanol/water mixtures (1:1) is recommended .
  • Solvent inclusion : Tetrahydrofuran often co-crystallizes; switching to DCM/hexane reduces this issue .

Q. How can regioselectivity issues during functionalization be addressed?

  • Directing groups : Install -NH2 or -OMe at the 5-position to guide electrophilic substitution .
  • Protection/deprotection : Use Boc groups for indole nitrogen to prevent undesired side reactions during sulfanyl addition .

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